molecular formula C12H14N4 B12309003 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B12309003
M. Wt: 214.27 g/mol
InChI Key: LUZWXSVDPBUPFX-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . This method, however, often results in low yields. Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which tends to produce higher yields .

Chemical Reactions Analysis

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

1-tert-butyl-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C12H14N4/c1-8-10-5-9(6-13)7-14-11(10)16(15-8)12(2,3)4/h5,7H,1-4H3

InChI Key

LUZWXSVDPBUPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C#N)C(C)(C)C

Origin of Product

United States

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